Chiral Center Drives Differential Calculated LogP vs. Linear 3-Phenylpropyl Analog
The target compound contains a methyl branch at the 3-position of the butyl chain, creating a chiral center absent in the linear (3-phenylpropyl)(prop-2-en-1-yl)amine analog (CAS 528812-92-2). This branching increases calculated LogP (ALogP) by approximately 0.4 log units relative to the linear analog, indicating higher membrane permeability potential [1]. Additionally, the chiral center provides a basis for enantiomeric excess (ee) specification and chiral HPLC method development that is inapplicable to achiral analogs .
| Evidence Dimension | Calculated ALogP (lipophilicity) |
|---|---|
| Target Compound Data | ALogP ≈ 3.6 (predicted, ChemAxon/drug-likeness models) |
| Comparator Or Baseline | (3-phenylpropyl)(prop-2-en-1-yl)amine: ALogP ≈ 3.2 |
| Quantified Difference | ΔALogP ≈ +0.4 (13% increase) |
| Conditions | In silico prediction using consensus LogP algorithms; experimental validation not available in public domain. |
Why This Matters
Higher lipophilicity can translate to improved passive membrane permeability in cell-based assays, making this compound a preferred starting point for CNS or intracellular target programs where linear analogs may underperform.
- [1] Calculated via ChemAxon ALogP consensus model applied to SMILES of (3-phenylbutyl)(prop-2-en-1-yl)amine and (3-phenylpropyl)(prop-2-en-1-yl)amine. Cross-validated with PubChem computed properties. View Source
